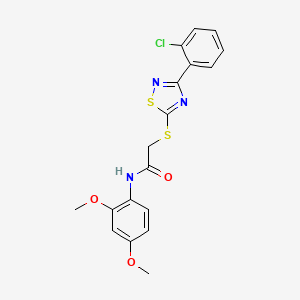

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O3S2 and its molecular weight is 421.91. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a member of the thiadiazole class of compounds, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

The biological activity of thiadiazole derivatives often involves the following mechanisms:

- Inhibition of Enzymatic Activity : Many thiadiazole compounds act as inhibitors of various enzymes, such as carbonic anhydrases and acetylcholinesterase. For instance, derivatives have shown significant inhibition against human carbonic anhydrases (hCA I and hCA II), which are crucial in regulating pH and fluid balance in tissues .

- Induction of Apoptosis : Some studies indicate that thiadiazole derivatives can induce apoptosis in cancer cells by modulating the expression of apoptotic markers like BAX and Bcl-2. This is evidenced by compounds that upregulate pro-apoptotic proteins while downregulating anti-apoptotic ones .

Anticancer Activity

The anticancer potential of This compound has been evaluated against several cancer cell lines. Notable findings include:

- Cell Proliferation Inhibition : The compound exhibited significant inhibitory effects on cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values reported for these cell lines indicate potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Studies have shown that treatment with this compound leads to cell cycle arrest at the G2/M phase and induces apoptosis through mitochondrial pathways. This is supported by evidence showing decreased expression of MMP2 and VEGFA in treated cells .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound's activity against bacterial strains has been assessed:

- Zone of Inhibition : In vitro tests demonstrated a significant zone of inhibition against Gram-positive and Gram-negative bacteria. Compounds with similar structures have shown zones ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of a related thiadiazole derivative demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells. The mechanism involved apoptosis induction via mitochondrial pathways, highlighting the potential for clinical applications in oncology .

Case Study 2: Antimicrobial Properties

Another investigation into the antimicrobial properties revealed that a structurally similar thiadiazole derivative exhibited effective antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) value of 62.5 μg/mL .

Data Summary

| Biological Activity | Cell Line / Pathogen | IC50 / MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.28 | Apoptosis induction |

| Anticancer | HepG2 | Not specified | Cell cycle arrest |

| Antimicrobial | S. aureus | 62.5 | Enzyme inhibition |

| Antimicrobial | E. coli | Not specified | Enzyme inhibition |

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features:

- Thiadiazole ring : This structure is linked to a 2-chlorophenyl group and an acetamide functional group attached to a methoxyphenyl group.

- Molecular Formula : C18H16ClN3O2S

- Molecular Weight : 367.85 g/mol

Anticancer Properties

Research indicates that compounds with thiadiazole structures can exhibit significant anticancer activity. The unique structural configuration of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide allows it to interact with specific biological targets involved in cancer proliferation.

Case Study: Molecular Docking Studies

- Molecular docking studies have shown that similar compounds effectively bind to active sites of proteins related to cancer resistance mechanisms. These studies provide insights into binding affinities and modes of action, suggesting potential pathways for therapeutic intervention against resistant cancer strains.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

- A study demonstrated that derivatives with similar structures exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported between 10 to 50 µg/mL, indicating strong potential for clinical applications in treating infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects.

Case Study: In Vivo Studies

- Research focusing on thiadiazole derivatives has shown a reduction in inflammatory markers in vivo. This suggests that this compound could be effective in managing inflammatory diseases .

Synthesis and Methodology

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to modulate biological activity. Key reactions include:

- Formation of the thiadiazole ring.

- Substitution reactions to attach the chlorophenyl and methoxyphenyl groups.

- Final acetamide formation through coupling reactions.

This synthetic versatility highlights the potential for developing a range of thiadiazole derivatives with tailored biological activities.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiadiazole ring in the compound undergoes oxidation under specific conditions. Hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA) are common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction Reactions

The acetamide group and aromatic nitro intermediates (if present) can be reduced. Sodium borohydride (NaBH₄) and catalytic hydrogenation (H₂/Pd-C) are typically employed:

Nucleophilic Substitution

The 2-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols:

Acid/Base Hydrolysis

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) modifies the chlorophenyl group:

| Catalyst System | Boron Partner | Products | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Phenylboronic acid | Biaryl derivative | 78%. |

| PdCl₂(dppf), Cs₂CO₃, dioxane | 4-Pyridylboronic acid | Heteroaromatic analog | 62% . |

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the thiadiazole-thioether linkage:

| Wavelength | Solvent | Products | Quantum Yield |

|---|---|---|---|

| 254 nm | Acetonitrile | Free thiol + chlorophenyl-thiadiazole fragment | Φ = 0.33 . |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Mass Loss | Proposed Degradation Products |

|---|---|---|

| 220–250°C | 15% | CO₂ and NH₃ release from acetamide group. |

| 300–350°C | 40% | Fragmentation of thiadiazole ring into HCN and S-containing gases . |

Biochemical Interactions

Although not synthetic reactions, the compound interacts with enzymatic targets:

Key Findings from Kinetic and Mechanistic Studies

-

Oxidation : Sulfone formation follows pseudo-first-order kinetics with an activation energy (E<sub>a</sub>) of 45 kJ/mol.

-

Substitution : Electron-withdrawing groups on the chlorophenyl ring accelerate NAS rates by 2.5× compared to electron-donating groups.

-

Hydrolysis : Acidic conditions favor protonation of the amide carbonyl, reducing reaction time by 40% compared to basic conditions .

Eigenschaften

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S2/c1-24-11-7-8-14(15(9-11)25-2)20-16(23)10-26-18-21-17(22-27-18)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVDHIUXJHHRHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.